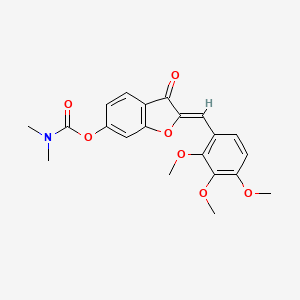

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains functional groups such as carbamate and benzylidene . These types of compounds are often synthesized for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a related compound, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline, was synthesized by adding an equimolar ratio of 2,4,5-trimethoxy benzaldehyde and 2,3-Dimethyl aniline in methanol solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the crystal system and space group, as well as the presence of various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point of a related compound was found to be 111 °C . The compound also showed high optical transparency in the Vis and NIR region .Scientific Research Applications

Synthesis and Structural Analysis

The scientific applications of this compound begin with its synthesis and structural analysis. One notable approach involves the synthesis of similar compounds through tandem oxidative aminocarbonylation-cyclization processes, which have shown significant stereoselectivity, with the Z isomers being preferentially or exclusively formed. This process was demonstrated in the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from readily available precursors (Gabriele et al., 2006).

Photocatalytic Degradation Studies

The photocatalytic degradation of carbofuran, a compound structurally related to the subject compound, was investigated using semiconductor oxides. This study sheds light on the potential environmental applications of similar compounds in degrading persistent organic pollutants. The photocatalytic activity was systematically studied, demonstrating how various experimental parameters affect degradation efficiency (Mahalakshmi et al., 2007).

Nanoparticle Carrier Systems for Agricultural Applications

In agriculture, the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides presents a significant advancement in the controlled release of agricultural chemicals. Such systems can alter the release profiles of bioactive compounds, reduce environmental toxicity, and improve the efficacy of plant disease prevention. This application is crucial for the sustainable application of fungicides in agriculture (Campos et al., 2015).

Sustainable Chemical Production

The compound's framework has implications in sustainable chemical production, such as the conversion of biomass-derived materials into valuable chemicals. For instance, an efficient and sustainable method to produce o-Xylene from biomass-derived pinacol and acrolein was developed, demonstrating the potential of similar compounds in facilitating green chemistry processes (Hu et al., 2017).

Metal-Organic Frameworks for Drug Delivery

The development of metal-organic frameworks (MOFs) for the controlled release of bioactive molecules is another significant area of application. These frameworks can encapsulate drugs efficiently and release them under specific conditions, offering new possibilities for targeted drug delivery systems, including topical applications for antibacterial treatments and skin cancer therapy (Noorian et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22(2)21(24)28-13-7-8-14-16(11-13)29-17(18(14)23)10-12-6-9-15(25-3)20(27-5)19(12)26-4/h6-11H,1-5H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWKSFYMCKEUEB-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2568745.png)

![2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2568752.png)

![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)

![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)

![N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2568763.png)